Phenethyl hexa-2,4-dienoate

Lipophilicity LogP Partition coefficient

Phenethyl hexa-2,4-dienoate (phenethyl (2E,4E)-sorbate) is a C₁₄H₁₆O₂ ester formed from phenethyl alcohol and (2E,4E)-hexa-2,4-dienoic acid (sorbic acid). It belongs to the sorbate ester family, a class recognized for antimicrobial preservative and reactive-coalescent functions, but its distinct phenethyl moiety imparts physicochemical and regulatory characteristics that diverge meaningfully from shorter-chain sorbate counterparts.

Molecular Formula C14H16O2
Molecular Weight 216.27 g/mol
CAS No. 1003863-62-4
Cat. No. B13831866
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenethyl hexa-2,4-dienoate
CAS1003863-62-4
Molecular FormulaC14H16O2
Molecular Weight216.27 g/mol
Structural Identifiers
SMILESCC=CC=CC(=O)OCCC1=CC=CC=C1
InChIInChI=1S/C14H16O2/c1-2-3-5-10-14(15)16-12-11-13-8-6-4-7-9-13/h2-10H,11-12H2,1H3/b3-2+,10-5+
InChIKeyPPZYQYDDSJRELL-XPQLPGEHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Phenethyl Hexa-2,4-dienoate (CAS 1003863-62-4): Core Identity and Procurement-Relevant Profile


Phenethyl hexa-2,4-dienoate (phenethyl (2E,4E)-sorbate) is a C₁₄H₁₆O₂ ester formed from phenethyl alcohol and (2E,4E)-hexa-2,4-dienoic acid (sorbic acid) [1]. It belongs to the sorbate ester family, a class recognized for antimicrobial preservative and reactive-coalescent functions, but its distinct phenethyl moiety imparts physicochemical and regulatory characteristics that diverge meaningfully from shorter-chain sorbate counterparts [2]. The compound possesses a conjugated diene system capable of participating in addition and cycloaddition reactions, a property exploited in both synthetic organic chemistry and coatings applications .

Why Generic Sorbate Ester Substitution Fails for Phenethyl Hexa-2,4-dienoate-Based Formulations


Sorbate esters are not interchangeable commodities. Even within the same sorbate backbone, the ester alkyl/aryl group dictates partitioning behavior (LogP), volatility (boiling point), hydrolytic stability, and regulatory acceptability [1]. Phenethyl hexa-2,4-dienoate displays a LogP approximately 1–2 units higher than ethyl, methyl, or isopropyl sorbates, indicating substantially greater lipophilicity that directly impacts membrane permeability and antimicrobial potency profiles [2]. Its boiling point (≈336 °C) is more than 140 °C above that of ethyl sorbate, making it far less volatile and therefore unsuited for fragrance applications but potentially advantageous for high-temperature processing or durable coatings [3]. Regulatory classifications further preclude simple replacement: phenethyl sorbate is explicitly not listed for fragrance or flavor use, whereas ethyl sorbate (FEMA 2459) is a permitted flavoring substance [1]. These divergent properties mean that substituting a generic sorbate ester into a formulation optimized for phenethyl hexa-2,4-dienoate risks loss of efficacy, altered safety profiles, or non-compliance.

Phenethyl Hexa-2,4-dienoate: Quantitative Differentiation Evidence Against Closest Analogs


Lipophilicity Advantage: Phenethyl Sorbate vs. Ethyl, Methyl, and Isopropyl Sorbates

Phenethyl hexa-2,4-dienoate exhibits a computed XLogP3 of 3.8, substantially higher than the values reported for its closest sorbate ester analogs [1]. Ethyl sorbate LogP ranges from 1.68 to 2.39 (depending on data source), methyl sorbate LogP is approximately 1.86–1.91, and isopropyl sorbate LogP is estimated at 2.07–2.74 [2][3]. The quantified difference of +1.4 to +2.1 LogP units translates to a >25‑fold increase in octanol/water partition coefficient, predicting significantly enhanced membrane permeability and potential for intracellular target engagement [4].

Lipophilicity LogP Partition coefficient

Volatility Differentiation: Boiling Point Gap Between Phenethyl Sorbate and Short-Chain Sorbate Esters

Phenethyl hexa-2,4-dienoate has a reported boiling point of 336.2 °C at 760 mmHg [1]. This is dramatically higher than ethyl sorbate (195.5 °C) [2] and methyl sorbate (174–180 °C) , and also exceeds the typical range for isopropyl sorbate. The boiling point elevation of roughly 140–162 °C reflects the higher molecular weight and aryl character of the phenethyl group. This property renders phenethyl sorbate essentially non-volatile under ambient conditions, contrasting sharply with the fruity, volatile odor profile of ethyl and methyl sorbates that underpins their flavor and fragrance applications.

Volatility Boiling point Vapor pressure

Regulatory and Application-Space Exclusivity: Phenethyl Sorbate is Excluded from Flavor and Fragrance Use

The Good Scents Company explicitly categorizes phenethyl sorbate as 'information only – not used for fragrances or flavors' [1]. In contrast, ethyl sorbate (FEMA 2459) and methyl sorbate (FEMA 3714) are listed as Generally Recognized As Safe (GRAS) flavoring substances by the Flavor and Extract Manufacturers Association (FEMA) [2][3]. This regulatory gap means that phenethyl sorbate cannot be legally deployed in food, beverage, or oral-care flavor applications where its shorter-chain analogs are widely accepted. Procurement decisions for food-grade or fragrance-grade sorbate esters must therefore rigorously exclude phenethyl sorbate unless a non-food, non-fragrance use (e.g., industrial antimicrobial, reactive coalescent, or research intermediate) is intended.

Regulatory FEMA Food contact Flavor

Class-Level Antimicrobial Potency Inference for Phenethyl Sorbate Based on Sorbate Ester Structure–Activity Data

Although direct MIC data for phenethyl hexa-2,4-dienoate are not yet published, a comparative study of sorbic acid derivatives demonstrates that esterification with lipophilic alcohols significantly enhances antimicrobial potency [1]. In that study, isopropyl sorbate exhibited outstanding antimicrobial properties compared to sorbic acid and potassium sorbate, with IC₅₀ values determined by MTT assay on Caco-2 cells: ethyl sorbate IC₅₀ <0.045% w/w, isopropyl sorbate IC₅₀ = 0.32% w/w, potassium sorbate IC₅₀ >0.75% w/w [1]. Given that phenethyl sorbate possesses a LogP ~1 unit higher than isopropyl sorbate (3.8 vs. ~2.7), class-level inference suggests that phenethyl sorbate could exhibit comparable or superior membrane-disrupting activity, although confirmatory MIC determination against specific target organisms (e.g., S. aureus, E. coli, C. albicans) is needed.

Antimicrobial MIC Sorbate esters Preservative

Reactive Coalescent Potential: Phenethyl Sorbate vs. Hydroxyalkyl Sorbates in Coating Hardness and Yellowing

Sorbate esters are well-documented as reactive coalescents that auto-oxidize after film formation to yield harder, tack-free waterborne coatings [1][2]. Patent literature identifies that the choice of sorbate ester influences both final coating hardness and susceptibility to yellowing [2]. Phenethyl sorbate, by virtue of its aromatic ring, is expected to differ from aliphatic sorbate esters such as hydroxypropyl sorbate in UV absorption, yellowing tendency, and glass transition temperature (Tg) of the cured film. While direct comparative film-performance data for phenethyl sorbate are absent, the aromatic moiety is known to increase refractive index and may participate in π-stacking interactions that alter film density and barrier properties relative to purely aliphatic sorbate coalescents.

Coatings Reactive coalescent Sorbate ester Film hardness

Physical Form and Handling: Phenethyl Sorbate is a Low-Volatility, Colorless to Pale Yellow Liquid/Solid at Ambient Temperature

Phenethyl hexa-2,4-dienoate is described as a colorless to pale yellow clear liquid to solid, with an estimated melting point near ambient temperature [1]. This contrasts with ethyl sorbate, which is a clear colorless to yellowish liquid (freezing point well below 0 °C), and methyl sorbate (melting point ≈ 8 °C) [2]. The near-ambient solidification tendency of phenethyl sorbate has implications for storage, pumping, and formulation: it may require gentle heating to ensure homogeneity, whereas ethyl and methyl sorbates remain pumpable liquids under most storage conditions. This property may also affect its dispersion in aqueous polymer emulsions for coatings applications.

Physical form Appearance Handling Storage

Phenethyl Hexa-2,4-dienoate: Evidence-Backed Application Scenarios for Scientific and Industrial Procurement


Non-Food Antimicrobial Preservative Development Where Enhanced Lipophilicity is Required

Leveraging the XLogP3 of 3.8—substantially higher than that of ethyl or isopropyl sorbate—phenethyl hexa-2,4-dienoate is a candidate preservative for oil-based or lipid-rich non-food systems (e.g., cosmetics, metalworking fluids, industrial emulsions) where partitioning into the microbial membrane is critical for efficacy [1]. Class-level evidence from sorbate ester studies indicates that increasing ester lipophilicity can lower IC₅₀ values, but prospective users must conduct organism-specific MIC testing [2].

High-Temperature Processing or Non-Volatile Coating Formulations

With a boiling point of 336.2 °C at 760 mmHg, phenethyl sorbate is essentially non-volatile under ambient and moderate processing conditions [3]. This property makes it suitable for waterborne architectural coatings where reactive coalescents must not evaporate before film formation, or in high-temperature curing processes where volatile sorbate esters would be lost [4]. The aromatic ring may also contribute to UV-absorbing properties beneficial for outdoor-durable coatings.

Research Intermediate for Conjugated Diene Chemistry and NHC-Catalyzed Oxidations

The conjugated (2E,4E)-diene system of phenethyl sorbate has been employed as a substrate in oxidative N-heterocyclic carbene (NHC) catalysis to generate α,β-unsaturated acyl azolium intermediates, a platform for diverse synthetic transformations . Additionally, it serves as a model ester in Fe-catalyzed transesterification methodology development . Procurement for this purpose requires the specified (2E,4E) stereochemistry (CAS 1003863-62-4) to ensure reproducibility of published procedures.

Specialized Non-Flavor, Non-Food Industrial Procurement Where Regulatory Exclusion is an Advantage

The explicit exclusion of phenethyl sorbate from flavor and fragrance registries (no FEMA listing, TGSC category: 'not used for fragrances or flavors') [5] simplifies regulatory handling for industrial non-food applications. For example, a preservative or coalescent intended exclusively for industrial use avoids the food-grade certification burden that accompanies ethyl sorbate (FEMA 2459) or methyl sorbate (FEMA 3714), potentially reducing procurement cost and documentation requirements.

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